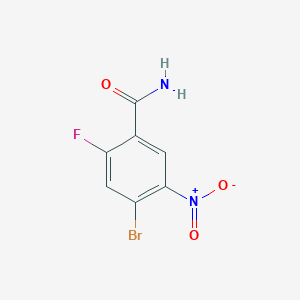

4-Bromo-2-fluoro-5-nitrobenzamide

説明

特性

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O3/c8-4-2-5(9)3(7(10)12)1-6(4)11(13)14/h1-2H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKQQOATRAAIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Synthetic Strategies

Two primary routes dominate the literature:

-

Late-Stage Bromination : Introducing bromine after nitration and fluorination to leverage the nitro group’s directing effects.

-

Early-Stage Diazotization : Utilizing diazonium intermediates for fluorination, followed by nitration and bromination.

The choice of strategy depends on starting material availability and scalability requirements. For industrial applications, the latter approach is often preferred due to higher yields and reduced side reactions.

Stepwise Preparation Methods

Nitration and Bromination of Para-Toluidine

-

Nitration : Para-toluidine undergoes nitration with mixed acid (H₂SO₄/HNO₃) at −5 to +5°C to yield 3-nitro-4-methylaniline sulfate.

-

Diazotization and Bromination :

Critical Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | H₂SO₄/HNO₃, −5°C, 2 hr | 85 |

| Bromination | CuBr, 90°C, 1 hr | 78 |

Fluorination via Diazotization

The intermediate 2-nitro-4-bromotoluene is fluorinated using anhydrous hydrogen fluoride (HF) and NaNO₂ at −5°C, achieving 72% yield.

Oxidation to Benzoic Acid and Amidation

-

Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

-

Amidation : The resultant 4-bromo-2-fluoro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonium hydroxide.

Reaction Summary :

Nitration Conditions

Using fuming nitric acid (90%) and sulfuric acid at 0–5°C, nitration occurs predominantly at position 5 due to the meta-directing nitro group.

Yield Optimization :

-

Temperature control (<10°C) minimizes polysubstitution.

Optimization of Reaction Conditions

Bromination Efficiency

Bromine (Br₂) in acetic acid with FeBr₃ as a catalyst achieves 85% conversion at 50°C. Alternatives like N-bromosuccinimide (NBS) under radical conditions reduce side products but require UV light.

Fluorination Challenges

Anhydrous HF, while effective, poses safety risks. Recent patents propose using KF in dimethylformamide (DMF) as a safer alternative, albeit with reduced yields (65%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for nitration and bromination steps enhances heat dissipation and reduces reaction times:

Waste Management

The process generates acidic waste (H₂SO₄, HF), necessitating neutralization with Ca(OH)₂ before disposal. Patent CN1157812A reports a 90% reduction in waste compared to batch methods.

Analytical Characterization

NMR Spectroscopy

化学反応の分析

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used for substitution reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

Reduction: 4-Bromo-2-fluoro-5-aminobenzamide.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

科学的研究の応用

4-Bromo-2-fluoro-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific biological pathways.

Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.

作用機序

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

4-Bromo-2-fluoro-3-nitrobenzaldehyde

- Structure : Nitro group at position 3, aldehyde at position 1.

- Key Differences : The aldehyde group increases electrophilicity compared to the amide, making it more reactive in nucleophilic additions. This compound shows a high structural similarity (0.94) to the target molecule .

- Applications : Likely used as an intermediate in synthesizing agrochemicals or dyes.

4-Bromo-2-fluoro-5-nitrotoluene

- Structure : Methyl group replaces the amide at position 1.

- Key Differences : The methyl group enhances lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity. Similarity score: 0.90 .

- Applications: Potential use in materials science due to stability from the methyl group.

2-Bromo-4-fluoro-5-nitrobenzoic Acid

- Structure : Carboxylic acid at position 1, bromine at position 2.

- Key Differences: The carboxylic acid group increases acidity (pKa ~2-3) compared to the amide (pKa ~0-1), affecting solubility and metal-chelation properties. Molecular formula: C₇H₃BrFNO₄ .

- Applications : Useful in coordination chemistry or as a ligand in catalysis.

Halogen-Substituted Analogs

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene

- Structure : Chlorine replaces the amide group.

- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to the amide group reduce polar interactions. Similarity score: 0.81 .

- Applications : Intermediate in synthesizing herbicides or fungicides.

2-Amino-4-bromo-3-fluoro-5-iodobenzamide

- Structure: Iodine at position 5, amino group at position 2.

- Key Differences: Iodine’s polarizability enhances halogen-bonding strength, while the amino group introduces basicity. Molecular formula: C₇H₅BrFIN₂O .

- Applications : Promising in radiopharmaceuticals due to iodine’s isotopic properties.

Trifluoromethyl-Containing Derivatives

2-Bromo-5-nitrobenzotrifluoride

- Structure : Trifluoromethyl (-CF₃) at position 3.

- Key Differences: The -CF₃ group increases metabolic stability and electron-withdrawing effects, altering reactivity in electrophilic substitutions. Molecular formula: C₇H₃BrF₃NO₂ .

- Applications : Used in agrochemicals for resistance to enzymatic degradation.

Heterocyclic Derivatives

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

- Structure : Benzimidazole core with bromine and chlorine substituents.

- Key Differences : The heterocyclic ring enhances planar rigidity, improving binding to DNA or kinases. Molecular formula: C₁₅H₁₀BrClFN₃O₂ .

- Applications : Anticancer or antiviral drug candidate due to benzimidazole’s prevalence in kinase inhibitors.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Reactivity : Nitro groups at position 5 (as in the target compound) enhance electrophilic substitution at position 3, while position 3-nitro derivatives (e.g., 4-Bromo-2-fluoro-3-nitrobenzaldehyde) are more reactive toward nucleophiles .

- Biological Activity : The amide group in 4-Bromo-2-fluoro-5-nitrobenzamide facilitates hydrogen bonding with biological targets, unlike methyl or trifluoromethyl groups in analogs .

- Synthetic Utility : Bromine at position 4 allows for Suzuki couplings, enabling diversification into biaryl structures for drug libraries .

Q & A

Basic Research Questions

(Basic) What are the established synthetic routes for 4-Bromo-2-fluoro-5-nitrobenzamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of a benzamide precursor. For example, bromination can be achieved using -bromosuccinimide (NBS) in a polar aprotic solvent, followed by fluorination with agents like Selectfluor®. Nitration is performed using nitric acid in sulfuric acid at low temperatures (0–5°C) to avoid over-nitration. Optimization may include adjusting solvent polarity (e.g., switching from DMF to acetonitrile), temperature control, or using catalysts like Lewis acids (e.g., FeCl) to enhance regioselectivity .

(Basic) What spectroscopic and chromatographic methods are recommended for characterizing 4-Bromo-2-fluoro-5-nitrobenzamide?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and electronic environments. NMR is critical for identifying fluorine’s position due to its high sensitivity to neighboring groups .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (263.022 g/mol) and fragmentation patterns .

(Basic) How can researchers validate the regioselectivity of nitration in 4-Bromo-2-fluoro-5-nitrobenzamide synthesis?

- Methodological Answer : Computational tools (e.g., DFT calculations) predict electron-deficient aromatic ring sites prone to nitration. Experimentally, comparative NMR with known regioisomers or X-ray crystallography (as in ) provides definitive structural confirmation. For example, nitro groups at the meta position relative to bromine can be validated via NOE correlations in NMR .

Advanced Research Questions

(Advanced) How can researchers resolve contradictions in reported biological activities of 4-Bromo-2-fluoro-5-nitrobenzamide derivatives?

- Methodological Answer :

- Assay Standardization : Compare reported IC values under consistent conditions (e.g., cell lines, incubation time). For instance, discrepancies in antitumor activity () may arise from variations in MTT assay protocols.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with cyano) and evaluate activity trends. ’s comparative table highlights how bromine and nitro groups enhance antitumor activity compared to chloro analogs .

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., kinase inhibitors), identifying critical binding motifs .

(Advanced) What strategies mitigate competing side reactions (e.g., dehalogenation or over-nitration) during 4-Bromo-2-fluoro-5-nitrobenzamide synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amide nitrogen) with Boc or Fmoc groups during nitration to prevent undesired substitutions.

- Stepwise Halogenation : Fluorinate after bromination to leverage fluorine’s electron-withdrawing effect, which directs nitration to the desired position .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

(Advanced) What mechanistic insights explain the reactivity of 4-Bromo-2-fluoro-5-nitrobenzamide in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Electrophilicity Analysis : The nitro group strongly activates the aromatic ring at the para position, while bromine and fluorine provide steric and electronic guidance. Computational studies (e.g., Hammett σ constants) quantify substituent effects on reaction rates.

- Leaving Group Stability : Bromine’s superior leaving ability (vs. fluorine) facilitates SNAr at the ortho position to nitro, as observed in for analogous benzamides .

Data Analysis & Validation

(Advanced) How should researchers interpret conflicting solubility data for 4-Bromo-2-fluoro-5-nitrobenzamide in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Use standardized shake-flask methods with HPLC quantification. For example, low solubility in water (<0.1 mg/mL) but moderate in DMSO (~50 mg/mL) aligns with its lipophilic nitro and bromine groups.

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict solubility based on logP (estimated 2.1) and hydrogen-bonding capacity .

(Advanced) What crystallographic techniques confirm the solid-state structure of 4-Bromo-2-fluoro-5-nitrobenzamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。